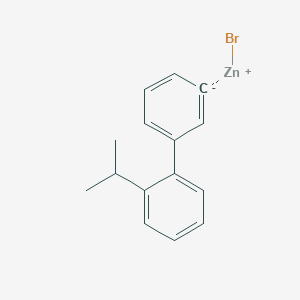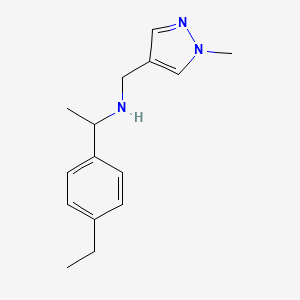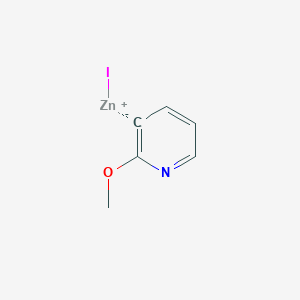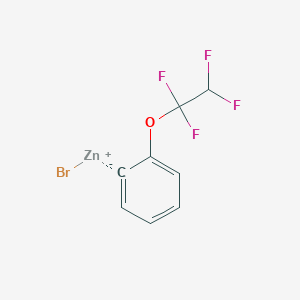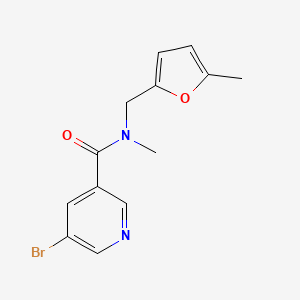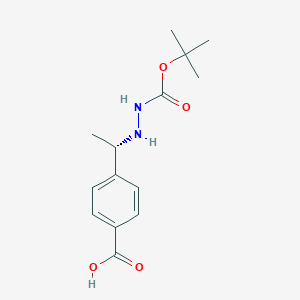
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid is a compound that features a benzoic acid moiety substituted with a hydrazinyl ethyl group, which is further protected by a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid typically involves the protection of the hydrazine group with a tert-butoxycarbonyl group. This protection is crucial to prevent unwanted side reactions during subsequent synthetic steps. The synthesis may proceed as follows:
Protection of Hydrazine: The hydrazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected hydrazine.
Coupling Reaction: The protected hydrazine is then coupled with (S)-4-(bromomethyl)benzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free hydrazine.
Substitution Reactions: The hydrazine moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the tert-butoxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Deprotected Hydrazine: Removal of the tert-butoxycarbonyl group yields the free hydrazine derivative.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the reaction.
Oxidized and Reduced Products: Carboxylate salts or benzyl alcohol derivatives.
Scientific Research Applications
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of hydrazine derivatives.
Medicinal Chemistry: The compound can be used in the design and synthesis of potential pharmaceutical agents, especially those targeting hydrazine-sensitive pathways.
Biological Studies: It can be employed in studies investigating the biological activity of hydrazine-containing compounds.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid depends on its specific application. In medicinal chemistry, the hydrazine moiety can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The tert-butoxycarbonyl group serves as a protecting group, ensuring the stability of the hydrazine during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-(2-(Methoxycarbonyl)hydrazinyl)ethyl)benzoic acid: Similar structure but with a methoxycarbonyl protecting group.
(S)-4-(1-(2-(Ethoxycarbonyl)hydrazinyl)ethyl)benzoic acid: Similar structure but with an ethoxycarbonyl protecting group.
Uniqueness
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides enhanced stability and ease of removal compared to other protecting groups. This makes it particularly useful in synthetic applications where selective deprotection is required.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[(1S)-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9(15-16-13(19)20-14(2,3)4)10-5-7-11(8-6-10)12(17)18/h5-9,15H,1-4H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
InChI Key |
RJCGGJOIRGUQKT-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


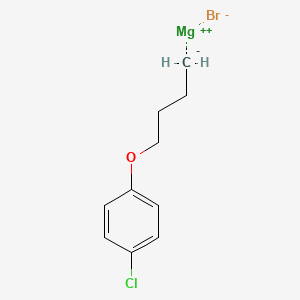
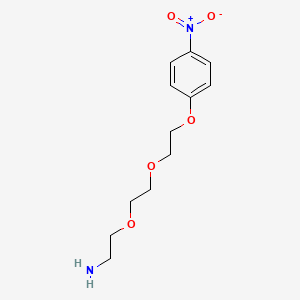
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
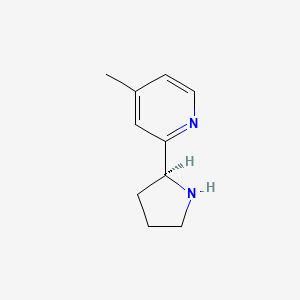
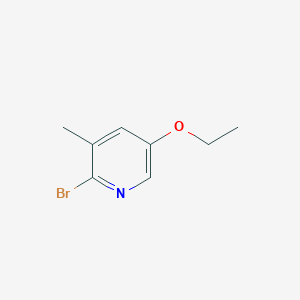
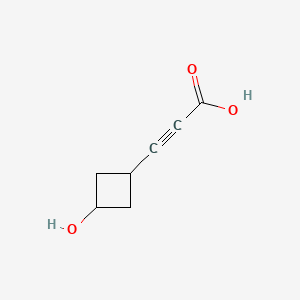
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
